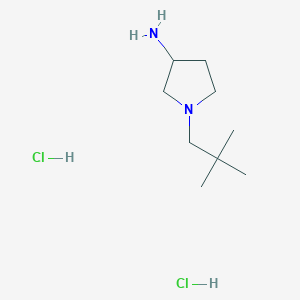
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide
Vue d'ensemble
Description
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a chemical compound with the CAS Number: 1350475-36-3 . It has a molecular weight of 213.62 . The compound appears as a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is N-(2-chloro-4-formyl-5-hydroxyphenyl)acetamide . The InChI code for this compound is 1S/C9H8ClNO3/c1-5(13)11-8-3-9(14)6(4-12)2-7(8)10/h2-4,14H,1H3,(H,11,13) .Physical And Chemical Properties Analysis
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide is a light yellow to yellow powder or crystals . It has a molecular weight of 213.62 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Crystal Structure
A study focused on the synthesis of a related compound, highlighting its potential use in generating combinatorial libraries based on fungal natural products. The structural analysis provides insights into its molecular configuration and interaction patterns, which could be crucial for designing compounds with desired biological activities (Davis & Healy, 2010).
Derivative Synthesis and Structural Analysis
Another research effort synthesized derivatives of N-(2-hydroxyphenyl)acetamide and investigated their structures using various spectroscopic and analytical techniques. This work underscores the importance of such compounds in synthetic organic chemistry, potentially offering building blocks for more complex molecules (Nikonov et al., 2016).
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, described in a study, serves as an intermediate for antimalarial drugs. This process illustrates the compound's utility in synthesizing therapeutically relevant molecules (Magadum & Yadav, 2018).
Pharmaceutical Analysis
A technique for the simultaneous determination of paracetamol and other drugs using HPTLC was developed, indicating the analytical applications of related compounds in pharmaceutical analysis (Sane & Gadgil, 2002).
Environmental Impact Studies
Research into the aqueous chlorination of atenolol, yielding products including a compound structurally similar to N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide, highlights environmental and toxicological aspects of pharmaceutical pollutants (DellaGreca et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-chloro-4-formyl-5-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(13)11-8-3-9(14)6(4-12)2-7(8)10/h2-4,14H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUXVOSEJIBVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid](/img/structure/B1471254.png)
![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)





![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1471266.png)


